molecular formula C11H14FNO2 B13192700 Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate

Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate

Cat. No.: B13192700
M. Wt: 211.23 g/mol
InChI Key: YTOGQBIMZKTOOP-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate is an organic compound with the molecular formula C11H14FNO2. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate typically involves the reaction of 2-fluorobenzylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the amine to the acrylate. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(2-fluorophenyl)propanoate
  • Methyl 3-amino-2-(2-chlorophenyl)propanoate
  • Methyl 3-amino-2-(2-bromophenyl)propanoate

Uniqueness

Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution in organic molecules.

Biological Activity

Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate, a compound with significant potential in medicinal chemistry, exhibits diverse biological activities. This article explores its mechanisms of action, biological interactions, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Amino Group : Facilitates hydrogen bonding with biological macromolecules.
  • Fluorophenyl Moiety : Engages in hydrophobic interactions, influencing enzyme activity and receptor binding.
  • Methyl Ester : Enhances solubility and stability in aqueous environments.

The compound's molecular formula is C12_{12}H14_{14}FNO2_2, with a molecular weight of approximately 225.24 g/mol. The hydrochloride salt form is often utilized to improve its solubility and bioavailability .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds, while the fluorophenyl group participates in hydrophobic interactions, which can modulate enzyme activity or receptor binding profiles. This dual interaction capability positions the compound as a promising candidate for drug development .

Enzyme Modulation

Research indicates that this compound can influence the activity of specific enzymes. For instance, studies have shown that it can act as a biochemical probe to investigate enzyme-substrate interactions, potentially leading to the development of new inhibitors or activators .

Antitumor Potential

Preliminary studies suggest that this compound may exhibit antitumor activity. Its structural similarity to known anticancer agents allows for potential applications in cancer therapy. Ongoing research aims to elucidate its efficacy against various cancer cell lines and its mechanism of action within tumor biology .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may also possess neuroprotective properties. Interaction studies with metabotropic glutamate receptors (mGluRs) have indicated potential pathways for neuroprotection through modulation of signaling cascades involved in cell survival .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound Name Molecular Formula Key Features
Methyl 3-amino-2-(3-fluorophenyl)-2-methylpropanoateC12_{12}H14_{14}FNO2_2Different fluorophenyl substituent; potential variations in biological activity.
Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoateC12_{12}H14_{14}FNO2_2Para-substituted fluorophenyl; may exhibit different pharmacokinetics.
Methyl 3-amino-2-(phenyl)-2-methylpropanoateC11_{11}H15_{15}NO2_2Lacks fluorine; serves as a reference for assessing the impact of fluorination.

The unique substitution pattern on the phenyl ring of this compound significantly influences its reactivity and interaction with biological targets compared to these similar compounds .

Case Studies and Research Findings

  • Antitumor Activity Study : A recent study evaluated the cytotoxic effects of this compound on glioblastoma cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an antitumor agent .
  • Enzyme Interaction Study : Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings demonstrated significant inhibition rates, highlighting its potential use as a lead compound for developing enzyme inhibitors .

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-(2-fluorophenyl)propanoate

InChI

InChI=1S/C11H14FNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-5,9H,6-7,13H2,1H3

InChI Key

YTOGQBIMZKTOOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1F)CN

Origin of Product

United States

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